Product packaging for Dasabuvir(Cat. No.:CAS No. 1221573-79-0)

Dasabuvir

Cat. No.: B7980857
CAS No.: 1221573-79-0
M. Wt: 493.6 g/mol
InChI Key: NBRBXGKOEOGLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dasabuvir (CAS 1132935-63-7), also known by its research code ABT-333, is a non-nucleoside inhibitor that specifically targets the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase . By binding to the palm domain of the NS5B enzyme, this compound induces an allosteric conformational change that effectively blocks viral RNA synthesis, thereby terminating the replication of the HCV genome . Its antiviral activity is highly specific for HCV genotype 1, making it an essential reference compound for studying this prevalent subtype . Clinically, this compound was a key component of a pioneering, interferon-free, combination antiviral regimen, demonstrating high efficacy in eradicating chronic HCV genotype 1 infection . This established role makes it an invaluable tool for in vitro research into direct-acting antiviral (DAA) mechanisms, drug resistance profiles, and synergistic effects in multi-drug therapies . Researchers utilize this compound to model and understand viral resistance, as mutations at positions such as C316, M414, S556, and D559 in the NS5B gene have been associated with reduced susceptibility . This product is provided for Research Use Only (RUO) and is strictly prohibited for diagnostic, therapeutic, or personal use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27N3O5S B7980857 Dasabuvir CAS No. 1221573-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRBXGKOEOGLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025953
Record name Dasabuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132935-63-7
Record name Dasabuvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132935-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dasabuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132935637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dasabuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09183
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dasabuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DASABUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE54EQW8T1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Virology and Antiviral Mechanism of Dasabuvir

Hepatitis C Virus Replication Cycle and Essential Viral Proteins

The Hepatitis C virus is a single-stranded RNA virus that replicates within the cytoplasm of infected hepatocytes. drugbank.com The viral genome, a positive-sense RNA molecule, serves as both a template for replication and a messenger RNA for the translation of viral proteins. mdpi.comopenbiochemistryjournal.com Following entry into the host cell, the viral RNA is translated into a single large polyprotein. openbiochemistryjournal.com This polyprotein is subsequently cleaved by viral and host proteases into ten mature structural and non-structural proteins. openbiochemistryjournal.com These non-structural proteins, including NS3, NS4A, NS4B, NS5A, and NS5B, assemble into replication complexes associated with modified cellular membranes. mdpi.comnih.gov Within these complexes, the viral RNA is replicated. mdpi.com

Role of NS5B RNA-Dependent RNA Polymerase in Viral Replication

The non-structural protein 5B (NS5B) is the viral RNA-dependent RNA polymerase (RdRp) and plays a central role in the HCV replication cycle. openbiochemistryjournal.comnih.govwikipedia.org NS5B is responsible for synthesizing new copies of the viral RNA genome. wikipedia.org It uses the positive-sense viral RNA strand as a template to catalyze the polymerization of ribonucleoside triphosphates (rNTPs), producing a negative-sense RNA intermediate. wikipedia.org This negative-sense strand then serves as a template for the synthesis of new positive-sense genomic RNA molecules. frontiersin.org The NS5B polymerase activity is crucial for the amplification of the viral genome, a necessary step for the production of new virions. mdpi.comnih.gov NS5B possesses a "right-hand" shape characteristic of polymerases, consisting of finger, palm, and thumb subdomains. mdpi.comwikipedia.org The palm domain contains the catalytic active site. wikipedia.org NS5B is capable of initiating RNA synthesis through a de novo mechanism, typically starting at the 3' end of the viral RNA. mdpi.comnih.gov

Dasabuvir (B606944) as a Non-Nucleoside NS5B Polymerase Inhibitor

This compound is classified as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. drugbank.comuw.eduresearchgate.net Unlike nucleoside/nucleotide inhibitors that mimic natural substrates and bind to the active site, this compound binds to an allosteric site on the enzyme, meaning it binds to a site distinct from the catalytic center. uw.edunih.govasm.orgwikipedia.org This binding event inhibits the polymerase activity without directly competing with nucleotides or the RNA template. wikipedia.org

Allosteric Binding Mechanism to NS5B Palm Domain

This compound specifically targets and binds to an allosteric site located within the palm domain of the NS5B polymerase. drugbank.comnih.govtandfonline.comresearchgate.net This region is referred to as the palm I site. tandfonline.com The binding of this compound to this site is crucial for its inhibitory effect. drugbank.comnih.gov Research findings, including drug resistance mapping studies and in silico modeling, have identified specific amino acid residues within the palm I region that constitute the this compound binding pocket. tandfonline.com These residues can include S288, N291, D318, I447, and Y448. tandfonline.com

Conformational Changes Induced by this compound Binding

The binding of this compound to the allosteric site in the palm domain induces a conformational change in the NS5B polymerase. drugbank.comresearchgate.netnih.govthebiogrid.org This change in the enzyme's three-dimensional structure is critical to its mechanism of action. drugbank.comthebiogrid.org By binding outside the active site, this compound allosterically modulates the enzyme's conformation, rendering it unable to properly function. researchgate.netnih.gov This induced conformational change prevents the polymerase from effectively carrying out its role in RNA synthesis. drugbank.comnih.govthebiogrid.org

Inhibition of Nascent Viral Genome Elongation

The conformational change induced by this compound binding to the NS5B palm domain directly inhibits the elongation of the nascent viral RNA genome. drugbank.comnih.govthebiogrid.orgresearchgate.net The polymerase, in its this compound-bound conformation, is unable to move along the RNA template and catalyze the addition of new nucleotides. drugbank.comnih.govwikipedia.org This effectively terminates the process of viral RNA synthesis, preventing the production of new viral genomes and thus halting viral replication. wikipedia.org

Specificity of this compound's Antiviral Activity

This compound exhibits potent and selective antiviral activity, primarily against Hepatitis C virus genotype 1. nih.govnih.govnih.gov This specificity is attributed to the characteristics of its allosteric binding site on NS5B. nih.govthebiogrid.org The binding sites for non-nucleoside NS5B inhibitors, including the palm I site targeted by this compound, are less conserved across the different HCV genotypes compared to the highly conserved active site targeted by nucleoside inhibitors. drugbank.comnih.govthebiogrid.orgnih.gov This variability in the allosteric binding site across genotypes restricts this compound's efficacy, making it significantly more potent against genotype 1a and 1b strains than other HCV genotypes. nih.govnih.govnih.gov For instance, in vitro studies using HCV replicon cell culture assays have shown EC50 values for this compound in the nanomolar range against genotype 1a and 1b strains, while activity against other genotypes is considerably lower, often requiring micromolar concentrations. drugbank.comnih.govresearchgate.netresearchgate.netnih.gov

Data from in vitro studies demonstrating the potency of this compound against different HCV genotype 1 strains are presented in the table below:

HCV Strain (Genotype)EC50 (nM) in Replicon AssaySource
H77 (1a)7.7 drugbank.comnih.govnih.gov
Con1 (1b)1.8 drugbank.comnih.govnih.gov
Genotype 1 Clinical Isolates0.15 - 8.57 nih.gov

Furthermore, this compound has shown high selectivity for HCV genotype 1 polymerases over human/mammalian polymerases, with at least a 7000-fold difference in inhibitory activity observed in some studies. researchgate.netnih.govmedchemexpress.com While some studies have explored the activity of this compound against other viruses with RdRps, such as human norovirus and flaviviruses, the concentrations required for inhibition are typically in the micromolar range, significantly higher than those effective against HCV genotype 1, reinforcing its specificity for the HCV NS5B of certain genotypes. researchgate.netmdpi.com

Genotype-Specific Activity Against HCV Genotype 1

This compound demonstrates potent antiviral activity primarily against Hepatitis C virus genotype 1. drugbank.comnih.govnih.gov This genotype-specific activity is a key characteristic of this compound and is attributed to the nature of its binding site on the NS5B polymerase. drugbank.com

Activity against Genotype 1a Replicons in Cell Culture

In cell culture assays utilizing HCV subgenomic replicons, this compound has shown inhibitory activity against genotype 1a strains. The 50% effective concentration (EC50) of this compound against the genotype 1a-H77 strain in HCV replicon cell culture assays was reported as 7.7 nM. nih.goveuropa.eumedchemexpress.commedchemexpress.comrxabbvie.com Against a panel of 11 genotype 1a clinical isolates from treatment-naïve patients, the EC50 values ranged between 0.18 and 8.57 nM. nih.gov The median EC50 value against replicons containing NS5B genes from a panel of treatment-naïve genotype 1a isolates was 0.6 nM (range 0.4 nM to 2.1 nM; n = 11). rxabbvie.comfda.gov

Activity against Genotype 1b Replicons in Cell Culture

This compound is also highly active against HCV genotype 1b replicons in cell culture. The EC50 value of this compound against the genotype 1b-Con1 strain in HCV replicon cell culture assays was reported as 1.8 nM. nih.goveuropa.eumedchemexpress.commedchemexpress.comrxabbvie.com For a panel of 11 genotype 1b clinical isolates, the EC50 values ranged between 0.15 and 2.98 nM. nih.gov The median EC50 value against replicons containing NS5B genes from a panel of treatment-naïve genotype 1b isolates was 0.3 nM (range 0.2 nM to 2 nM; n = 10). rxabbvie.comfda.gov

The following table summarizes the activity of this compound against HCV genotype 1 replicons in cell culture:

HCV Genotype/StrainCell Culture SystemEC50 (nM)Reference
1a-H77Subgenomic replicon7.7 nih.goveuropa.eumedchemexpress.commedchemexpress.comrxabbvie.com
1b-Con1Subgenomic replicon1.8 nih.goveuropa.eumedchemexpress.commedchemexpress.comrxabbvie.com
Genotype 1a isolates (n=11)Chimeric subgenomic replicons0.18 - 8.57 nih.gov
Genotype 1b isolates (n=11)Chimeric subgenomic replicons0.15 - 2.98 nih.gov
Genotype 1a isolates (median, n=11)Replicons with patient NS5B0.6 (0.4 - 2.1) rxabbvie.comfda.gov
Genotype 1b isolates (median, n=10)Replicons with patient NS5B0.3 (0.2 - 2) rxabbvie.comfda.gov

In the presence of 40% human plasma, there was a 12- to 13-fold decrease in the inhibitory potency of this compound against genotype 1a (H77) and 1b (Con1) replicons, resulting in EC50 values of 99 nM and 21 nM, respectively. medchemexpress.commedchemexpress.comnih.gov

Limited Cross-Genotypic Activity and Underlying Molecular Basis

A significant limitation of this compound is its restricted activity against HCV genotypes other than genotype 1. drugbank.comnih.govresearchgate.net The binding sites for non-nucleoside NS5B inhibitors like this compound are not well-conserved across the different HCV genotypes. drugbank.comnih.gov This poor conservation of the allosteric binding site explains the limited potential for cross-genotypic activity. drugbank.comnih.gov

Resistance to this compound in genotype 1 replicons has been associated with specific amino acid substitutions in the NS5B protein. nih.govnih.govasm.org Predominant variants selected in genotype 1a replicons include S556G and C316Y, while C316Y and M414T were predominant in genotype 1b replicons. asm.org Variants such as C316Y in both genotype 1a and 1b replicons, and Y448C/H in the genotype 1a replicon, have been shown to confer high levels of resistance (greater than 900-fold) to this compound. nih.govasm.org Other variants at positions 368, 411, 414, 553, 556, and 559 conferred lower levels of resistance. asm.org These resistance-associated substitutions are consistent with this compound binding to the palm I site of the HCV polymerase. nih.govnih.gov The emergence of these resistance-associated substitutions can limit the effectiveness of this compound, particularly if used as monotherapy. nih.govresearchgate.net

Selectivity Profile Against Human/Mammalian Polymerases

This compound exhibits a high degree of selectivity for the inhibition of HCV genotype 1 polymerases over human and mammalian polymerases. nih.govmedchemexpress.commedchemexpress.comnih.govselleckchem.com In studies evaluating its activity against various human and mammalian DNA-dependent DNA polymerases (polymerases alpha, beta, and gamma), DNA-dependent RNA polymerases (e.g., RNA polymerases II and III), and RNA-dependent DNA polymerase (polymerase gamma-RT function), this compound demonstrated at least 7,000-fold selectivity for inhibiting HCV genotype 1 polymerases. nih.govmedchemexpress.commedchemexpress.comnih.govselleckchem.com This high selectivity profile is crucial for minimizing potential off-target effects on host cellular processes. patsnap.com

Polymerase TypeSelectivity Ratio (HCV Genotype 1 Polymerase: Human/Mammalian Polymerase)Reference
Human/Mammalian Polymerases≥ 7,000:1 nih.govmedchemexpress.commedchemexpress.comnih.govselleckchem.com

Pharmacological Profile and Disposition of Dasabuvir

Absorption and Distribution Dynamics of Dasabuvir (B606944)

Following oral administration, this compound is absorbed and distributed throughout the body. The absorption and distribution characteristics are important in determining the drug's concentration at the site of action.

Absolute Oral Bioavailability

The absolute oral bioavailability of this compound is estimated to be approximately 70%. drugbank.comnih.govfda.govhres.caamazonaws.com Peak plasma concentrations are typically reached around 4 to 5 hours after administration. drugbank.comfda.govmims.comeuropa.eu Food intake has been shown to increase the exposure (AUC) of this compound. Specifically, administration with a moderate-fat meal increased the mean AUC by 30%, while a high-fat meal resulted in a 22% increase compared to fasting conditions. fda.govamazonaws.com Therefore, this compound is recommended to be administered with food to maximize absorption. amazonaws.commims.comeuropa.eunih.gov

Here is a summary of this compound's absorption characteristics:

ParameterValue
Absolute Oral Bioavailability~70% drugbank.comnih.govfda.govhres.caamazonaws.com
Time to Peak Concentration (Tmax)4-5 hours drugbank.comfda.govmims.comeuropa.eu
Effect of Food on AUC (Moderate-fat meal)+30% fda.govamazonaws.com
Effect of Food on AUC (High-fat meal)+22% fda.govamazonaws.com

Plasma Protein Binding Characteristics

This compound exhibits high plasma protein binding, with greater than 99.5% bound to human plasma proteins. drugbank.comamazonaws.commims.comeuropa.eunih.gov This high degree of protein binding can influence its distribution and elimination. The plasma protein binding is not significantly altered in patients with renal or hepatic impairment. hres.caeuropa.eu

Plasma protein binding of this compound:

ParameterValue
Plasma Protein Binding>99.5% drugbank.comamazonaws.commims.comeuropa.eunih.gov

Volume of Distribution at Steady State

This compound has a volume of distribution at steady state reported as 149 liters. drugbank.comnih.govamazonaws.com Another source indicates a volume of distribution of 396 L. nih.gov A large volume of distribution suggests that this compound is extensively distributed into tissues beyond the plasma compartment. oup.com The blood-to-plasma concentration ratios in humans range from 0.5 to 0.7, indicating preferential distribution in the plasma compartment of whole blood. europa.eu

Volume of Distribution of this compound:

ParameterValue
Volume of Distribution (Steady State)149 L drugbank.comnih.govamazonaws.com or 396 L nih.gov

Biotransformation and Metabolite Characterization of this compound

This compound undergoes significant biotransformation in the body, primarily through cytochrome P450 (CYP) enzymes.

Primary Metabolic Pathways: CYP2C8 and CYP3A Contribution

This compound is predominantly metabolized by CYP2C8, with a minor contribution from CYP3A (specifically CYP3A4). drugbank.commims.comeuropa.eunih.govtga.gov.auresearchgate.netnih.govd-nb.inforesearchgate.net This metabolic pathway involves hydroxylation of the tert-butyl group to form the primary metabolite, M1. researchgate.net Subsequent metabolism of M1 includes glucuronidation and sulfation, as well as secondary oxidation to a tert-butyl acid, followed by glucuronide conjugation. researchgate.net

Primary Metabolic Enzymes:

EnzymeContribution
CYP2C8Predominant
CYP3AMinor

Identification and Antiviral Activity of Active Metabolites (e.g., M1)

Following administration of 14C-labeled this compound, unchanged this compound is the major component in plasma, representing approximately 58% to 60% of the total drug-related radioactivity. tga.gov.auresearchgate.nettga.gov.au Seven metabolites have been identified in plasma. tga.gov.autga.gov.au The most abundant plasma metabolite is M1, which accounts for approximately 21% of the drug-related radioactivity (AUC) in circulation. tga.gov.auresearchgate.nettga.gov.au

Plasma Components After 14C-Dasabuvir Dose:

ComponentPercentage of Total Drug-Related Radioactivity (AUC)
Unchanged this compound~58-60% tga.gov.auresearchgate.nettga.gov.au
Metabolite M1~21% tga.gov.auresearchgate.nettga.gov.au
Other Metabolites<10% each researchgate.net

Antiviral Activity of M1:

MetaboliteAntiviral ActivityNotes
M1YesRetains antiviral activity nih.govresearchgate.net; ~30-40% lower potency in replicon assays tga.gov.autga.gov.au; Likely contributes to activity in vivo tga.gov.au.

Secondary Metabolic Pathways: Glucuronidation and Sulfation

Following the primary oxidative metabolism of the tert-butyl group to form metabolite M1, secondary metabolic pathways involve the conjugation of M1. Glucuronidation and sulfation of M1 occur. researchgate.netnih.govresearchgate.net Subsequent secondary oxidation of M1 to the tert-butyl acid, followed by the formation of the corresponding glucuronide conjugate, plays a secondary role in elimination. researchgate.net Glucuronidation is mediated by uridine (B1682114) 5'-diphospho (UDP)-glucosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). drughunter.com

Elimination and Excretion Pathways of this compound and its Metabolites

The majority of this compound and its metabolites are eliminated from the body through the fecal route. drugbank.comresearchgate.netnih.gov

Predominant Route of Excretion: Fecal Elimination

Studies in healthy volunteers administered a single oral dose of [14C]this compound showed that the predominant route of elimination was through feces, accounting for approximately 94.4% of the administered radioactive dose. researchgate.netnih.govmims.com Unchanged this compound contributed to a portion of the radioactivity in feces. europa.eu Metabolite M1 is the most abundant component in feces, followed by unchanged this compound and other minor metabolites. europa.eu

Minor Contribution of Renal Excretion

Renal excretion plays a minimal role in the elimination of this compound and its metabolites. Approximately 2.2% of the administered radioactive dose was recovered in urine. researchgate.netnih.govmims.com Excretion of unchanged this compound in urine is negligible. europa.eu

Table: Excretion Pathways of this compound and Metabolites

Excretion RoutePercentage of Total Radioactivity
Feces94.4%
Urine2.2%

*Data based on a study in healthy volunteers administered a single 400-mg oral dose of [14C]this compound. researchgate.netnih.gov

Terminal Half-Life of this compound and Metabolites

This compound exhibits linear pharmacokinetics with a terminal half-life of approximately 5-8 hours. researchgate.netnih.gov The M1 metabolite, which is the major circulating metabolite in plasma, has a half-life similar to that of this compound. researchgate.netnih.gov The half-life of elimination for this compound is reported to be between 5.5 and 6 hours. drugbank.comdrugs.com

Pharmacokinetic Variability and Influencing Factors

Pharmacokinetic characteristics of this compound can be influenced by various factors, although some demographic characteristics have been found to have limited clinical significance on dose adjustment. nih.govtga.gov.auresearchgate.net

Impact of Demographic Characteristics (Age, Gender, Race, Body Weight)

Population pharmacokinetic analyses have investigated the impact of demographic characteristics such as age, gender, race, and body weight on this compound exposure. While some of these factors have been identified as significant covariates on apparent clearance or volume parameters in population pharmacokinetic models, the magnitude of their effect on drug exposure is generally modest. nih.govresearchgate.net

Female subjects have shown higher this compound exposures (AUC) compared to male subjects, with reported increases of approximately 21%. tga.gov.au Asian subjects have also shown higher this compound exposures compared to non-Asian subjects, with increases ranging from 29% to 39%. tga.gov.au Age and body weight have also been identified as significant covariates in pharmacokinetic models. nih.govresearchgate.net However, based on the magnitude of these effects, dose adjustments for this compound based on age, gender, race, or body weight are generally not considered necessary. europa.eunih.govtga.gov.auresearchgate.net

Table: Impact of Demographic Factors on this compound Exposure (AUC)

Demographic FactorComparison GroupApproximate Change in Exposure (AUC)
GenderFemale vs Male+21%
RaceAsian vs Non-Asian+29% to +39%
Body Weight10 kg change from 76 kg<10%

*Data based on population pharmacokinetic analysis of Phase 3 clinical studies. tga.gov.au

Pharmacokinetics in Special Populations

The pharmacokinetic profile of this compound can be influenced by various physiological conditions, particularly impairments in hepatic and renal function. Studies have investigated the disposition of this compound in patient populations with varying degrees of hepatic and renal impairment to understand the impact on drug exposure.

Hepatic Impairment and its Effect on this compound Exposure

Hepatic impairment has a notable impact on the pharmacokinetics of this compound, which is primarily metabolized by cytochrome P450 (CYP) 2C8 and, to a lesser extent, CYP3A. nih.gov Studies evaluating the pharmacokinetics of this compound in subjects with varying degrees of hepatic function have shown differential effects based on the severity of impairment.

In subjects with mild (Child-Pugh A) or moderate (Child-Pugh B) hepatic impairment, the pharmacokinetic parameters of this compound were not significantly altered compared to subjects with normal hepatic function. nih.govnih.gov Differences in exposures between healthy controls and subjects with mild or moderate hepatic impairment were generally less than 35%. nih.gov For instance, in subjects with mild hepatic impairment, this compound mean Cmax and AUC values were reported to be 17% to 24% higher compared to subjects with normal hepatic function. tga.gov.au In moderate hepatic impairment, this compound mean Cmax and AUC values were 16% to 39% lower. tga.gov.au

However, in subjects with severe hepatic impairment (Child-Pugh C), this compound exposures were significantly increased. nih.govnih.gov Studies have reported substantially higher this compound AUC values in subjects with severe hepatic impairment, with increases of approximately 320% to 325% compared to healthy controls or subjects with normal hepatic function. nih.govdovepress.comfda.gov this compound mean Cmax and AUC values in subjects with severe hepatic impairment increased by 0.3- to 3.3-fold and 3.2 to 9.5-fold, respectively, compared to subjects with normal hepatic function. tga.gov.au This significant increase in exposure in severe hepatic impairment is a critical consideration for the use of this compound in this population.

The following table summarizes the observed changes in this compound exposure in subjects with hepatic impairment:

Hepatic Impairment Severity (Child-Pugh Class)Change in this compound AUC (vs. Normal Hepatic Function)Change in this compound Cmax (vs. Normal Hepatic Function)Source
Mild (A)17% to 24% higher17% to 24% higher tga.gov.au
Moderate (B)16% to 39% lower16% to 39% lower tga.gov.au
Severe (C)~320% to 325% higher0.3- to 3.3-fold higher nih.govtga.gov.audovepress.comfda.gov

Note: Data are approximate and compiled from various studies.

Renal Impairment and Dialysis Effects on this compound Pharmacokinetics

This compound is primarily eliminated through the feces, with minimal renal excretion (approximately 1.9% to 8.8% of the dose eliminated in urine). dovepress.comdrugbank.com Due to this minimal renal elimination, renal impairment is not expected to significantly impact the pharmacokinetics of this compound.

Clinical studies have confirmed that the pharmacokinetic characteristics of this compound are not appreciably altered by mild, moderate, or severe renal impairment. nih.govwjgnet.com No dosage adjustments are recommended for patients with any stage of renal dysfunction based on pharmacokinetic studies. dovepress.comdovepress.comeuropa.eu

Studies examining the pharmacokinetics of this compound in subjects with varying degrees of renal impairment have shown limited changes in exposure. In subjects with mild renal impairment, this compound mean Cmax and AUC values were 5% to 21% higher compared to subjects with normal renal function. tga.gov.au For moderate renal impairment, this compound mean Cmax and AUC values were 9% to 37% higher. tga.gov.au In subjects with severe renal impairment but not on dialysis, AUC for this compound was increased by approximately 50% compared to subjects with normal renal function. fda.gov this compound mean Cmax and AUC values were 12% to 50% higher in subjects with severe renal impairment. tga.gov.au These increases were generally not considered clinically significant. oup.com

Furthermore, dialysis has been shown to have no effect on this compound exposures. nih.gov Pharmacokinetic analysis in patients with chronic kidney disease stage 4 (CKD4) or end-stage renal disease (ESRD), including those on dialysis, showed that the AUC values of this compound were comparable to values observed in historical studies, and dialysis did not alter drug exposures. nih.gov

The following table summarizes the observed changes in this compound exposure in subjects with renal impairment:

Renal Impairment SeverityChange in this compound AUC (vs. Normal Renal Function)Change in this compound Cmax (vs. Normal Renal Function)Source
Mild5% to 21% higher5% to 21% higher tga.gov.au
Moderate9% to 37% higher9% to 37% higher tga.gov.au
Severe (not on dialysis)~50% higher12% to 50% higher tga.gov.aufda.gov
ESRD (including on dialysis)ComparableComparable nih.gov

Note: Data are approximate and compiled from various studies.

Drug Drug Interaction Mechanisms and Management with Dasabuvir

Cytochrome P450 Enzyme-Mediated Interactions

The metabolism of dasabuvir (B606944) is predominantly handled by the cytochrome P40 (CYP) system, with specific isoforms playing more significant roles than others. drugbank.comnih.gov This metabolic pathway is the primary source of potential pharmacokinetic drug interactions involving this compound.

Impact of Strong CYP2C8 Inhibitors on this compound Exposure

Strong inhibitors of CYP2C8 can substantially increase this compound plasma concentrations. nih.goveuropa.eu This is due to the reduced metabolism of this compound by the primary enzyme responsible for its clearance. For instance, co-administration of this compound with gemfibrozil (B1671426), a strong CYP2C8 inhibitor, has been shown to increase this compound exposure (AUC) by greater than tenfold and prolong its half-life significantly. nih.govnih.govfda.gov This substantial increase in exposure can elevate the risk of dose-related adverse effects. oup.comfda.gov Therefore, co-administration of this compound with strong CYP2C8 inhibitors is generally contraindicated. nih.goveuropa.eufda.gov

Data from a study evaluating the interaction between this compound and gemfibrozil illustrates this effect:

Concomitant DrugCYP Enzyme AffectedEffect on this compound Exposure (AUC)Fold Change
Gemfibrozil nih.govnih.govfda.govStrong CYP2C8 InhibitorIncreased>10-fold nih.govfda.gov

Another example of a strong CYP2C8 inhibitor with potential for significant interaction is clopidogrel (B1663587), which is converted to a strong CYP2C8 inhibitor via glucuronidation. nih.govoup.com Studies have shown that clopidogrel can increase the AUC of a known CYP2C8 substrate by several-fold, suggesting a similar potential impact on this compound exposure. oup.com While some models predict a more moderate increase, the potential for significant interaction exists, particularly given interpatient variability. oup.comnih.gov

Effects of CYP3A Inducers on this compound Exposure

Conversely, substances that induce CYP3A activity can lead to decreased this compound plasma concentrations. nih.gov CYP3A inducers stimulate the production of CYP3A enzymes, potentially increasing the rate of this compound metabolism via this minor pathway. Co-administration of this compound with a CYP3A inducer, such as carbamazepine, has been shown to decrease this compound exposures. nih.goveuropa.eu This reduction in exposure could potentially lead to decreased therapeutic effect. nih.goveuropa.eu Strong inducers of CYP3A are generally contraindicated with this compound-containing regimens. nih.govfda.gov

Data illustrating the effect of a CYP3A inducer on this compound exposure:

Concomitant DrugCYP Enzyme AffectedEffect on this compound Exposure
Carbamazepine nih.goveuropa.euCYP3A InducerDecreased (55-70% reduction in exposure) nih.gov

This compound's Modulatory Effects on CYP Enzymes (e.g., CYP2D6, CYP1A2)

In vitro studies and clinical evaluations suggest that this compound itself does not significantly inhibit or induce major CYP enzymes, including CYP2D6 and CYP1A2, at clinically relevant concentrations. nih.govnih.govnih.govasm.org When this compound is administered as part of a combination regimen that includes ritonavir (B1064) (a potent CYP3A inhibitor and inducer of other CYPs), the observed effects on CYP substrates are primarily attributable to ritonavir rather than this compound. nih.govasm.orgd-nb.info For instance, studies evaluating the effect of a combination regimen including this compound and ritonavir on the exposures of CYP2D6 and CYP1A2 substrates like duloxetine (B1670986) have shown no significant impact, indicating that this compound does not exert a notable modulatory effect on these enzymes. europa.eu

Drug Transporter-Mediated Interactions

Drug transporters play a crucial role in the absorption, distribution, metabolism, and excretion of medications. Interactions with these transporters can significantly alter the plasma concentrations of this compound or co-administered drugs.

This compound as a Substrate and Inhibitor of P-glycoprotein (P-gp)

In vitro studies indicate that this compound is a substrate of P-gp. dovepress.comrxlist.commedicinenet.com While this compound is also an in vitro inhibitor of P-gp, clinical studies have shown no significant change in the exposure of the P-gp substrate digoxin (B3395198) when administered with this compound in combination with ombitasvir (B612150)/paritaprevir (B612276)/ritonavir. europa.eutga.gov.au However, it is possible that the systemic exposure of dabigatran (B194492) etexilate, another P-gp substrate, could be increased by this compound due to intestinal P-gp inhibition. europa.euyuntsg.com

This compound as a Substrate and Inhibitor of Breast Cancer Resistance Protein (BCRP)

This compound is identified as a substrate of BCRP. dovepress.comrxlist.commedicinenet.com Furthermore, this compound is an inhibitor of BCRP in vivo. europa.eutga.gov.aufda.gov Co-administration of this compound with medicinal products that are substrates of BCRP may lead to increased plasma concentrations of these substrates, potentially necessitating dose adjustments or clinical monitoring. europa.eutga.gov.aufda.gov Examples of such medicinal products include sulfasalazine, imatinib, and certain statins like rosuvastatin. europa.eutga.gov.au

Lack of Inhibition of Organic Anion Transporter 1 (OAT1)

Clinical studies have demonstrated that this compound does not inhibit organic anion transporter 1 (OAT1) in vivo. europa.eutga.gov.aufda.govhres.ca This was evidenced by the lack of interaction with tenofovir, which is an OAT1 substrate. europa.eutga.gov.aufda.gov In vitro data also suggest that this compound is not an inhibitor of other renal transporters like OCT2, OAT3, MATE1, and MATE2K at clinically relevant concentrations, indicating that this compound is not expected to affect drugs primarily excreted renally via these transporters. europa.eufda.gov

Interactions with Organic Anion-Transporting Polypeptides (OATP1B1/1B3)

While this compound is a substrate of BCRP and P-gp, potent inhibitors of OATP1B1, OATP1B3, P-gp, and/or BCRP have the potential to increase the exposure to paritaprevir, another component often co-administered with this compound. medicinenet.comtga.gov.au However, inhibition of these transporters is not expected to result in clinically relevant increases in this compound exposures. europa.eutga.gov.au Paritaprevir, in the combination regimen, is an inhibitor of OATP1B1 and OATP1B3. medicinenet.comfda.govrxlist.com Co-administration with drugs that are substrates of OATP1B1 or OATP1B3 can lead to increased plasma concentrations of these substrates. rxlist.comfda.govrxlist.com

Interactions with Uridine (B1682114) Diphosphate Glucuronosyltransferase (UGT) 1A1

This compound is an inhibitor of UGT1A1 in vivo. europa.eutga.gov.aufda.govamazonaws.com Co-administration of this compound with medicinal products primarily metabolized by UGT1A1 can result in increased plasma concentrations of these co-administered drugs. europa.eutga.gov.aufda.gov Routine clinical monitoring is recommended when co-administering this compound with narrow therapeutic index medicinal products that are UGT1A1 substrates, such as levothyroxine. europa.eu In vitro studies also suggest that this compound can inhibit UGT1A4, UGT1A6, and intestinal UGT2B7 at clinically relevant concentrations. europa.eu Research indicates this compound produces strong partial inhibition of UGT1A1 and UGT1A9 and relatively complete inhibition of UGT1A6, potentially increasing the AUC of acetaminophen. nih.gov

Clinical Implications of Drug-Drug Interactions in Combination Regimens

This compound is typically administered as part of a combination regimen, most notably with ombitasvir, paritaprevir, and ritonavir (e.g., Viekira Pak, Viekira XR). wikipedia.orgdrugbank.comrxlist.comamazonaws.com Ritonavir, included as a pharmacokinetic enhancer, is a strong inhibitor of CYP3A. fda.govnih.gov Paritaprevir is metabolized by CYP3A and is a substrate and inhibitor of OATP1B1/B3, P-gp, and BCRP. dovepress.comfda.govnih.gov Ombitasvir is primarily metabolized by amide hydrolysis. dovepress.comnih.gov Given the multiple components and their interactions with various enzymes and transporters, the combination regimen has a complex drug interaction profile. rxlist.comfda.govnih.gov

The inhibitory effects of this compound on BCRP and UGT1A1, combined with the effects of other components on CYP enzymes and transporters, necessitate careful consideration of concomitant medications. Increased exposures of co-administered drugs that are substrates of UGT1A1, BCRP, OATP1B1, or OATP1B3 may occur. rxlist.comfda.govrxlist.com Conversely, co-administration with moderate or strong enzyme inducers can decrease the plasma concentrations of the components of the regimen, including this compound, potentially reducing therapeutic effect. europa.euhres.ca Strong CYP2C8 inhibitors can significantly increase this compound plasma concentrations and are contraindicated. mims.comnih.govhres.ca

Clinical implications include the need for dose adjustments or avoidance of certain medications when co-administered with this compound-containing regimens. For example, increased exposure to statins, particularly rosuvastatin, has been observed, requiring dose limitations. europa.eutga.gov.aueuropa.eu Interactions with anticoagulants and antiplatelets are also possible due to effects on CYP3A4 and transporters like P-gp and BCRP. drugbank.comyuntsg.com

Research findings from drug interaction studies inform clinical recommendations for managing concomitant medications to ensure the safety and efficacy of the HCV treatment. nih.govnih.gov

Interaction TypeThis compound's RoleEffect on Co-administered Drug (Substrate)Clinical ImplicationRelevant Transporters/Enzymes Involved (this compound)
Drug Transporter-Mediated Interaction (P-gp)Substrate, In vitro InhibitorPotential Increase (e.g., dabigatran)Potential need for monitoring/dose adjustmentP-gp
Drug Transporter-Mediated Interaction (BCRP)Substrate, In vivo InhibitorIncreased exposurePotential need for dose adjustment/clinical monitoringBCRP
Drug Transporter-Mediated Interaction (OAT1)No InhibitionNo significant effectNo dose adjustment expectedOAT1
Drug Transporter-Mediated Interaction (OATP1B1/1B3)Substrate (minor role)Increased exposure (due to paritaprevir)Potential need for dose adjustment/clinical monitoringOATP1B1/1B3 (primarily paritaprevir)
Enzyme-Mediated Interaction (UGT1A1)InhibitorIncreased exposureRoutine monitoring for narrow therapeutic index drugsUGT1A1

Interactions within Ombitasvir/Paritaprevir/Ritonavir/Dasabuvir Regimens

This compound is a key component of the combination regimen containing ombitasvir, paritaprevir, and ritonavir, often referred to as the 3D regimen or Viekira Pak/Viekira XR. drugbank.comfda.govrxlist.comdovepress.com This regimen combines direct-acting antivirals targeting different stages of the HCV lifecycle: ombitasvir (an NS5A inhibitor), paritaprevir (an NS3/4A protease inhibitor), and this compound (an NS5B polymerase inhibitor). dovepress.com Ritonavir, a potent CYP3A inhibitor, is included as a pharmacokinetic booster for paritaprevir, increasing its plasma concentrations and allowing for once-daily administration. dovepress.com

The interaction profile of this combination regimen is complex, involving multiple metabolic enzymes and transporters. This compound is primarily metabolized by CYP2C8 and, to a lesser extent, CYP3A4. fda.govdovepress.comhep-druginteractions.org Paritaprevir and ritonavir are primarily metabolized by CYP3A enzymes. fda.govhep-druginteractions.org Ombitasvir is mainly metabolized by amide hydrolysis, with a minor contribution from CYP enzymes. fda.govhep-druginteractions.org

The components of the regimen also interact with various drug transporters. Ombitasvir, paritaprevir, this compound, and ritonavir are substrates of P-gp. rxlist.comd-nb.info Paritaprevir, ritonavir, and this compound are inhibitors of BCRP. fda.govrxlist.comd-nb.infoeuropa.eu Paritaprevir is also an inhibitor of OATP1B1 and OATP1B3. fda.govrxlist.comd-nb.info this compound is an inhibitor of BCRP and UGT1A1 in vivo. europa.eu It has also shown in vitro inhibition of UGT1A4, 1A6, and intestinal UGT2B7 at clinically relevant concentrations. europa.eu

Co-administration of the ombitasvir/paritaprevir/ritonavir/dasabuvir regimen with other medications can lead to significant DDIs. Drugs that are strong inhibitors of CYP2C8 can increase this compound plasma concentrations, potentially increasing the risk of QT prolongation. fda.govoup.com Strong inducers of CYP3A and CYP2C8 can decrease the exposures of ombitasvir, paritaprevir, ritonavir, and this compound, potentially leading to a loss of therapeutic activity. fda.gov

Examples of interactions include:

Gemfibrozil, a strong CYP2C8 inhibitor, can significantly increase this compound exposure. fda.goveuropa.eu

Carbamazepine, phenytoin, and phenobarbital, which are strong inducers of CYP3A and CYP2C8, can decrease the exposures of all components of the regimen. fda.gov

Rifampin, a strong inducer of CYP3A and CYP2C8, can also decrease the exposures of the regimen's components. fda.gov

Clopidogrel, through its acyl-β-D glucuronide metabolite, has been identified as a strong inhibitor of CYP2C8 and can significantly increase this compound exposure. oup.comhelsinki.fi

Ritonavir, being a potent CYP3A4 inhibitor, can increase plasma concentrations of drugs primarily metabolized by CYP3A. fda.govrxlist.comnih.gov

Conversely, the regimen can also affect the concentrations of co-administered drugs. Ombitasvir, paritaprevir, and this compound are inhibitors of UGT1A1. fda.govrxlist.comeuropa.eu Paritaprevir is an inhibitor of OATP1B1 and OATP1B3, and paritaprevir, ritonavir, and this compound are inhibitors of BCRP. fda.govrxlist.comeuropa.eu Co-administration with substrates of these enzymes and transporters can lead to increased plasma concentrations of the co-administered drugs. fda.govrxlist.comeuropa.eu

Interacting Drug Class/DrugMechanism of Interaction with this compound (within the regimen)Effect on this compound ExposureEffect on Co-administered Drug ExposureClinical Implication/ManagementSource
Strong CYP2C8 Inhibitors (e.g., Gemfibrozil, Clopidogrel)Inhibition of this compound metabolism by CYP2C8. fda.govoup.comIncreased fda.govoup.comnih.gov-Contraindicated or require careful monitoring. fda.goveuropa.euoup.com fda.goveuropa.euoup.comnih.gov
Strong CYP3A/CYP2C8 Inducers (e.g., Carbamazepine, Rifampin)Induction of this compound metabolism by CYP3A and CYP2C8. fda.govnih.govDecreased fda.govnih.govDecreased (for regimen components)Potential loss of therapeutic activity; contraindicated. fda.govnih.gov fda.govnih.gov
Ritonavir (component of regimen)Moderate induction of CYP2C8-mediated this compound clearance. nih.govVariable, generally minor within the regimen context. asm.orgIncreased (for CYP3A substrates). fda.govrxlist.comnih.govManagement of interactions with CYP3A substrates. fda.govrxlist.com fda.govrxlist.comnih.govnih.gov
This compound (component of regimen)Inhibition of UGT1A1, BCRP. europa.eu-Increased (for UGT1A1 and BCRP substrates). fda.govrxlist.comeuropa.euPotential need for dose adjustment/monitoring of substrates. europa.eu fda.govrxlist.comeuropa.eu
Paritaprevir (component of regimen)Inhibition of OATP1B1/1B3, BCRP. fda.govrxlist.comd-nb.info-Increased (for OATP1B1/1B3 and BCRP substrates). fda.govrxlist.comeuropa.euPotential need for dose adjustment/monitoring of substrates. europa.eu fda.govrxlist.comeuropa.eu
Ombitasvir (component of regimen)Inhibition of UGT1A1. fda.govrxlist.comeuropa.eu-Increased (for UGT1A1 substrates). fda.govrxlist.comeuropa.euPotential need for dose adjustment/monitoring of substrates. europa.eu fda.govrxlist.comeuropa.eu

Management of these interactions involves careful consideration of concomitant medications, reviewing potential interactions before and during therapy, and monitoring for adverse reactions associated with co-administered drugs. fda.govrxlist.com Dose adjustments of concomitant medications may be necessary and should be re-evaluated after the ombitasvir/paritaprevir/ritonavir/dasabuvir regimen is completed. rxlist.com

Mechanistic Modeling and Prediction of Drug-Drug Interactions

Mechanistic modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, plays a crucial role in predicting and understanding the complex DDIs involving this compound and the ombitasvir/paritaprevir/ritonavir regimen. nih.govnih.govnih.govresearchgate.netresearchgate.net In vitro studies are used to profile the interactions with drug-metabolizing enzymes and transporters, and this data is then integrated into mechanistic models to predict DDI potential. nih.gov

PBPK models for this compound have been developed and verified using clinical data from DDI studies with various inhibitors and inducers, including ketoconazole (B1673606) (a CYP3A inhibitor), ritonavir (a CYP3A inhibitor and moderate CYP2C8 inducer), gemfibrozil (a strong CYP2C8 inhibitor), and trimethoprim (B1683648) (a weak competitive CYP2C8 inhibitor). nih.govresearchgate.net These models have shown good accuracy in predicting observed clinical interactions. researchgate.net

PBPK modeling has been particularly useful in evaluating the interaction between this compound and clopidogrel. nih.govnih.gov Initial PBPK models predicted a moderate increase in this compound exposure with clopidogrel. nih.gov However, subsequent clinical studies showed a greater increase in this compound exposure than initially predicted by some models, highlighting the importance of refining models with clinical data and considering factors like the higher exposures of clopidogrel's active metabolite at higher doses. helsinki.finih.gov Despite some discrepancies between early predictions and observed data, updated PBPK models considering the study design differences and the impact of the clopidogrel acyl-β-D glucuronide metabolite have shown better agreement with clinical findings, supporting the contraindication of this compound with strong CYP2C8 inhibitors like clopidogrel. nih.gov

Mechanistic models help to decipher the contributions of different enzymes and transporters to observed interactions. For instance, within the 3D regimen, ritonavir is primarily responsible for the significant increase in exposure of sensitive CYP3A substrates, while paritaprevir, as an OATP1B1/1B3 inhibitor, greatly increases the exposure of sensitive OATP1B1/1B3 substrates. nih.gov

Resistance Mechanisms and Mutational Landscape of Dasabuvir

Emergence of Resistance-Associated Substitutions (RASs)

Resistance-associated substitutions (RASs) against dasabuvir (B606944) emerge due to the high replication rate and low fidelity of the HCV RNA-dependent RNA polymerase. nih.gov These mutations can occur through transition or transversion substitutions in the NS5B gene. nih.gov While transition substitutions generally have a lower energy barrier and occur more frequently, the emergence of RASs is accelerated by suboptimal treatment regimens and non-compliance. nih.gov

Studies have extensively characterized the RASs associated with this compound resistance. nih.gov Although this compound is primarily active against genotypes 1a and 1b, resistance can emerge in treatment-naïve patients as baseline polymorphisms or develop during therapy. nih.govresearchgate.net

NS5B Polymerase Resistance Mutations

This compound binds to an allosteric site within the palm domain of the NS5B polymerase. nih.govnih.gov Mutations in this region can disrupt this compound binding and reduce its inhibitory activity. nih.govnih.gov

Palm Domain Mutations Affecting this compound Binding

This compound is thought to bind to the palm I allosteric inhibitory site of NS5B. nih.gov This site overlaps with the palm II site near residue C316. nih.gov Mutations in the palm domain, including those at positions 316, 414, 448, and 556, have been associated with resistance to this compound in both genotype 1a and 1b. nih.gov These residues are involved in shaping the this compound binding pocket. nih.gov Computational studies indicate that mutations can alter this compound's conformation and binding energy to NS5B. researchgate.netsemanticscholar.org Some mutations, such as C316N, C451S, and N411S, can decrease binding energy, while others, like M414V, A553V, and C445F, may increase it. researchgate.netsemanticscholar.org

Specific Resistance Mutations in Genotype 1a (e.g., C316Y, S556G)

In HCV genotype 1a, predominant this compound NS5B RASs include C316Y and S556G. nih.gov Other variants observed in genotype 1a treatment failure cases include C316N, M414T, A553T, G554S, S556R, G558R, D559G/N, and Y561H. researchgate.net

Studies using replicon cell culture assays have shown the selection of specific variants under this compound pressure. When exposed to this compound concentrations 10-fold greater than the wild-type EC50, the predominant variant selected in genotype 1a was S556G. nih.gov At concentrations 100-fold greater, C316Y was observed in all surviving colonies in genotype 1b, conferring a high level of resistance. nih.govdovepress.com

The C316Y substitution in genotype 1a has been reported to confer a high fold resistance to this compound. oup.comeuropa.eu S556G also confers resistance, albeit typically lower than C316Y. oup.comasm.org

Genotype 1a this compound RASFold Resistance (vs Wild-Type)Reference
C316Y1,472 - 975 oup.comeuropa.eu
S556G11 - 30 oup.comeuropa.euasm.org
M414T21 - 32 europa.eu
A553T152 - 261 europa.eu
G554S152 - 261 europa.eu
S556R152 - 261 europa.eu
Y561H21 - 32 europa.eu

Specific Resistance Mutations in Genotype 1b (e.g., C316Y, M414T)

For HCV genotype 1b, the predominant this compound NS5B RASs are C316Y and M414T. nih.gov Other variants reported in genotype 1b include C316N, M414I, and S556G. researchgate.net

In replicon studies with genotype 1b, C316Y conferred a very high level of resistance, with a fold resistance of 1,569. nih.govdovepress.com M414T also conferred resistance, with reported fold resistance values. nih.govoup.com S556G in genotype 1b conferred 11-fold resistance. nih.gov

Genotype 1b this compound RASFold Resistance (vs Wild-Type)Reference
C316Y1,569 - 5 nih.govdovepress.comoup.com
M414T47 - 139 - 26 nih.govoup.com
S556G11 nih.govoup.com
S368T1,569 nih.govoup.com
N411S54 nih.govoup.com
A553V47 - 139 nih.gov
C445F + C451S + I585V16 nih.gov

It is important to note that the prevalence of baseline polymorphisms at position 316 varies by geographical location and subtype. C316 is highly conserved in genotype 1a but polymorphic in genotype 1b. dovepress.com

Allosteric Binding Site Mutations and Their Impact on Antiviral Efficacy

This compound functions by binding to an allosteric site on the NS5B polymerase, inducing conformational changes that inhibit enzyme activity. patsnap.com Mutations within this allosteric binding site can directly impact the efficacy of this compound by reducing its binding affinity or preventing the necessary conformational change for inhibition. researchgate.netsemanticscholar.org

The palm I site, where this compound is believed to bind, is one of four allosteric inhibitor binding sites located within the thumb and palm domains of the NS5B protein. nih.govasm.org Mutations in this site can lead to significant reductions in this compound susceptibility, as evidenced by the high fold resistance observed with mutations like C316Y. nih.govdovepress.comoup.com

Cross-Resistance Profiles with Other NS5B Inhibitors

NS5B inhibitors are classified into nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). patsnap.comgutnliver.org NIs, such as sofosbuvir (B1194449), bind to the catalytic site, while NNIs like this compound bind to allosteric sites. nih.govpatsnap.comgutnliver.org

Generally, cross-resistance is not expected between this compound (an NNI) and nucleoside NS5B inhibitors like sofosbuvir due to their different binding sites and mechanisms of action. dovepress.comgutnliver.orgfda.gov The S282T mutation, which confers resistance to sofosbuvir, does not confer resistance to this compound. nih.govtga.gov.au

However, cross-resistance is expected between this compound and other non-nucleoside NS5B inhibitors that bind to the palm domain. europa.eufda.gov The impact of prior this compound treatment on the efficacy of other NS5B inhibitors has not been fully studied. europa.eu

Methodologies for Resistance Profiling

Assessing and characterizing resistance to this compound involves several methodologies, ranging from cell-based assays to advanced sequencing techniques and computational modeling.

Cell culture replicon assays are a fundamental tool for evaluating the phenotypic resistance of HCV variants to this compound. These assays utilize cell lines that harbor subgenomic HCV replicons, which are capable of autonomous replication in cell culture. natap.orgnih.gov

In these assays, replicon-containing cells are exposed to increasing concentrations of this compound. natap.org The inhibitory activity of this compound is measured by determining the concentration required to reduce viral replication by 50% (EC50) or 90% (EC90). natap.org Resistance is then quantified as the "fold change" in EC50 or EC90 values compared to a wild-type replicon. natap.org

Replicon assays have been instrumental in identifying specific amino acid substitutions in NS5B that confer reduced susceptibility to this compound. asm.orgnih.gov For example, studies using genotype 1a and 1b replicons have shown that variants like C316Y and Y448C/H can confer significant fold resistance to this compound. asm.orgmdpi.com

Data from replicon assays can be presented in tables showing the EC50 values and fold changes for various NS5B variants.

NS5B Variant (Genotype)EC50 (nM) (Wild-type)EC50 (nM) (Variant)Fold Change in EC50Source
Wild-type (1a)7.7-1 nih.gov
Wild-type (1b)1.8-1 nih.gov
C316Y (1a)->900x EC50 (WT)>900 asm.orgmdpi.com
C316Y (1b)->900x EC50 (WT)>900 asm.orgmdpi.com
Y448C/H (1a)->900x EC50 (WT)>900 asm.org
M414T (1b)-VariedVaried nih.govasm.org
S556G (1a)-30x EC50 (WT)30 asm.org
S556G (1b)-30x EC50 (WT)30 asm.org
C316N + S556G (1b)-38x EC50 (WT)38 oup.com

Note: Fold change values are approximate and can vary depending on the specific assay conditions and wild-type control used.

These assays are also used to assess the activity of this compound against replicons containing NS5B genes from clinical isolates. tga.gov.aunih.govresearchgate.net

Genotypic resistance profiling involves analyzing the nucleotide sequence of the viral genome to identify resistance-associated mutations. Population sequencing (Sanger sequencing) has traditionally been the standard method for this purpose. nih.govelsevier.es This technique can detect viral variants that constitute at least 10% of the viral population within a sample. elsevier.es Population sequencing can provide a consensus sequence that reveals the dominant viral variants present. nih.gov

However, due to the complexity of the HCV quasispecies and the potential for minority variants to impact treatment outcome, more sensitive techniques like next-generation sequencing (NGS), also known as deep sequencing, are increasingly employed. elsevier.es NGS can detect variants present at much lower frequencies, typically less than 0.5% to 1% of the total viral population. elsevier.es

Both population sequencing and NGS require genotype-specific PCR primers to amplify the target genes, such as NS5B. nih.gov Analysis of sequencing data involves comparing the obtained sequences to reference sequences to identify amino acid substitutions at known resistance-associated positions. asm.org

Studies using population sequencing have identified baseline and treatment-emergent NS5B RASs in patients treated with this compound-containing regimens. nih.govasm.org NGS offers a more comprehensive view of the mutational landscape, allowing for the detection of minority variants that might be selected for under drug pressure. elsevier.es

In silico methods, such as molecular docking and molecular dynamics simulations, are valuable tools for understanding the interaction between this compound and its target, the NS5B polymerase, and for elucidating the mechanisms by which specific mutations confer resistance. nih.govtandfonline.com

These computational approaches predict the binding pose of this compound within the NS5B binding pocket and identify key amino acid residues involved in the interaction through hydrogen bonds and other forces. nih.govresearchgate.nettandfonline.comjapsonline.com By modeling the binding of this compound to NS5B variants, researchers can gain insights into how specific amino acid substitutions might disrupt binding or alter the conformational changes induced by the inhibitor. nih.gov

Studies using in silico modeling have predicted that this compound binds to the palm I site of NS5B and interacts with residues such as S288, N291, C316, D318, M414, I447, Y448, A553, S556, and D559, which are located within or near the binding pocket. nih.govtandfonline.comresearchgate.net Mutations at these positions can affect the binding affinity or the ability of this compound to stabilize the auto-inhibitory conformation of the polymerase. nih.govresearchgate.net

In silico modeling complements experimental data from replicon assays and sequencing by providing a structural and mechanistic basis for observed resistance phenotypes. nih.gov

Viral Fitness and Compensatory Mutations in Resistant Strains

The emergence and persistence of resistance-associated substitutions are influenced by their impact on viral fitness, which refers to the replicative capacity of the virus. nih.govelsevier.es Some RASs may impose a fitness cost on the virus, leading to reduced replication efficiency in the absence of the drug. nih.govnatap.org

Studies have investigated the replication capacity of HCV replicons harboring this compound resistance mutations. asm.org While some variants, such as C316Y, M414T, Y448H, and S556G, have demonstrated relatively high replication capacity (greater than 30% of wild-type), other variants have shown significantly impaired replication capacity (less than 20%). asm.org

When a primary resistance mutation reduces viral fitness, compensatory mutations can arise elsewhere in the genome or within the same protein to restore replication capacity without necessarily affecting drug binding. elsevier.esnih.gov These compensatory mutations can be co-selected with the primary resistance mutations under drug pressure, contributing to the persistence of resistant strains. nih.govasscat-hepatitis.org

Data on the viral fitness of this compound-resistant variants and the potential for compensatory mutations are still evolving, but preliminary data suggest that some RASs, like M414T and S556G, may persist for extended periods after treatment failure. natap.org The persistence rate of NS5B RASs appears to be higher when they occur in combination with NS5A RASs. natap.org

The interplay between resistance mutations, viral fitness, and compensatory mutations is complex and can influence the likelihood of treatment failure and the potential for transmission of drug-resistant viruses. elsevier.esoup.com

Preclinical and Translational Research of Dasabuvir

In Vitro Antiviral Activity Studies

The in vitro antiviral profile of dasabuvir (B606944) has been extensively evaluated through various assays to determine its potency and spectrum of activity against different HCV genotypes.

In HCV subgenomic replicon systems, this compound has demonstrated potent inhibitory activity against HCV genotype 1. nih.gov Specifically, the 50% effective concentration (EC50) values were determined to be 7.7 nM for genotype 1a (H77 strain) and 1.8 nM for genotype 1b (Con1 strain). drugbank.comnih.gov However, the presence of 40% human plasma was found to decrease the inhibitory potency, resulting in EC50 values of 99 nM and 21 nM for genotypes 1a and 1b, respectively. nih.gov

Table 1: this compound EC50 Values in HCV Replicon Assays

HCV Genotype/Strain EC50 (nM) EC50 in 40% Human Plasma (nM)
Genotype 1a (H77) 7.7 99

To assess its effectiveness against a broader range of viral variants, this compound was tested against a panel of chimeric subgenomic replicons containing NS5B genes from 22 clinical isolates from treatment-naive patients with HCV genotype 1. nih.gov The compound retained its high level of activity, with EC50 values ranging from 0.15 to 8.57 nM. nih.govnih.gov For 11 genotype 1a clinical isolates, the EC50 values ranged between 0.18 and 8.57 nM. nih.gov For 11 genotype 1b clinical isolates, the EC50 values were between 0.15 and 2.98 nM. nih.gov

Transient expression assays involving chimeric replicons with the NS5B gene from HCV-containing plasma or serum samples were utilized to further evaluate the antiviral activity of this compound. nih.gov These assays confirmed the potent activity of this compound against various clinical isolates of HCV genotype 1. nih.gov

Biochemical Characterization of NS5B Inhibition

The biochemical studies of this compound have focused on its direct interaction with the HCV NS5B polymerase and the resulting inhibition of its enzymatic function.

This compound effectively inhibited the enzymatic activity of recombinant NS5B polymerases derived from both laboratory strains (H77, BK, N, and Con1) and clinical isolates of HCV genotype 1. nih.gov The 50% inhibitory concentration (IC50) values for these polymerases were found to be in the range of 2.2 to 10.7 nM. nih.govnih.gov Importantly, this compound demonstrated a high degree of selectivity, being at least 7,000-fold more selective for HCV genotype 1 polymerases over human and mammalian DNA and RNA polymerases. nih.govnih.gov

Table 2: this compound IC50 Values against Recombinant NS5B Polymerase

HCV Genotype IC50 Range (nM)

This compound is a non-nucleoside inhibitor that binds to the palm I allosteric site of the HCV NS5B polymerase. nih.govresearchgate.net This binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent RNA polymerase activity. nih.govpatsnap.com This allosteric mode of action means that this compound does not compete with nucleoside triphosphates for the active site. nih.gov Studies have shown that variants conferring resistance to this compound, such as C316Y, M414T, Y448C, Y448H, and S556G, are located within this palm I binding site. nih.govnih.gov Conversely, this compound retains full activity against replicons with mutations that confer resistance to other classes of polymerase inhibitors, including those in the nucleoside binding site (S282T) and the thumb domain (M423T, P495A, P495S, and V499A). nih.govnih.gov

Investigational Studies on Other Viral Targets and Repurposing Potential

This compound, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, has been the subject of numerous preclinical and translational research studies to explore its potential activity against other viral pathogens. patsnap.com These investigations are driven by the structural similarities among the RNA-dependent RNA polymerase (RdRp) enzymes of various RNA viruses, presenting an opportunity for drug repurposing.

The Flaviviridae family, which includes HCV, also comprises several significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and tick-borne encephalitis virus (TBEV). The structural conservation of the RdRp enzyme within this family has prompted research into the efficacy of this compound against these related viruses.

In silico and in vitro studies have demonstrated that this compound exhibits inhibitory activity against multiple flaviviruses. One study identified this compound as a potent inhibitor of ZIKV, WNV, and TBEV replication in Vero cells. The antiviral effects were dose-dependent, with the most robust activity observed for this compound compared to other tested compounds.

VirusCell LineEC50 Value (µM)
Tick-borne encephalitis virus (TBEV)Vero9.09
Zika virus (ZIKV)Vero9.77
West Nile virus (WNV) 13-104Vero10.85

This table presents the 50% effective concentration (EC50) values of this compound against various flaviviruses in Vero cells.

Further research has explored this compound's potential against Dengue virus. While a case report noted a patient with both HCV and Dengue fever achieved a sustained virological response to HCV treatment that included this compound, it remained unclear if this had a direct impact on the Dengue virus. researchgate.netjcsp.org.pk However, computational and in vitro mechanistic studies have suggested that this compound could interfere with the DENV NS5 RdRp enzyme, leading to a reduction in viral plaques in post-infection treatment models.

Human noroviruses (HuNoVs) are a leading cause of acute gastroenteritis, and there are currently no approved antiviral treatments. A significant breakthrough in this area came from a study that utilized a human intestinal enteroid (HIE) culture system, which allows for the reproducible replication of HuNoVs. In a screening of an antiviral compound library, this compound was identified as a novel inhibitor of HuNoV infection in these HIEs at micromolar concentrations. patsnap.comnih.govresearchgate.netplos.orgresearchgate.netrcsb.org This finding highlights the potential of this compound as a therapeutic candidate for norovirus infections and underscores the utility of the HIE platform for screening antiviral agents against intestinal viruses. patsnap.comnih.govresearchgate.net

The emergence of novel coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV), prompted an urgent search for effective antiviral therapies. The RNA-dependent RNA polymerase is a key therapeutic target for these viruses. nih.gov

Several studies have investigated the potential of this compound to inhibit the RdRp of these coronaviruses. In a cell-based reporter assay, this compound was found to partially inhibit the RdRp activity of MERS-CoV.

More extensive research has been conducted on this compound's activity against SARS-CoV-2. A cell-based assay designed to screen for inhibitors of SARS-CoV-2 RdRp identified this compound as a promising candidate. Subsequent infection assays with Vero E6 cells confirmed that this compound could inhibit the replication of different SARS-CoV-2 variants in a dose-dependent manner.

SARS-CoV-2 VariantCell LineEC50 Value (µM)
USA-WA1/2020Vero E69.47
B.1.617.2 (Delta)Vero E610.48

This table displays the 50% effective concentration (EC50) values of this compound against different SARS-CoV-2 variants in Vero E6 cells.

These findings suggest that this compound could be a candidate for further evaluation as a therapeutic agent for COVID-19.

Structural Biology of this compound-NS5B Interactions

The mechanism of action of this compound is rooted in its specific interaction with the HCV NS5B polymerase, an enzyme essential for viral replication. patsnap.com Structural biology studies have been crucial in elucidating the precise nature of this interaction.

The HCV NS5B polymerase has a characteristic "right-hand" shape with three domains: fingers, palm, and thumb. researchgate.net this compound is a non-nucleoside inhibitor that binds to an allosteric site on the enzyme, rather than the active site where nucleotide incorporation occurs. patsnap.com Specifically, resistance mapping studies have shown that this compound binds to the palm I site of the NS5B polymerase.

Molecular docking and molecular dynamics simulations have provided detailed insights into the specific interactions between this compound and the NS5B polymerase. These studies have revealed that both hydrogen bonding and hydrophobic contacts are critical for the stabilization of the this compound-NS5B complex. researchgate.net

Key amino acid residues have been identified as being involved in these interactions. For instance, molecular docking studies have shown potential hydrogen bond interactions with residues such as PRO197 and ASN316. researchgate.net Other analyses have pointed to interactions with Asp318 and Tyr448. researchgate.net Hydrophobic contacts are also crucial for the binding affinity, with residues like Leu384, Met414, and Tyr415 being implicated. researchgate.net The stability of this complex is further enhanced by the involvement of a water molecule that can form a hydrogen bond with both this compound and residue 446, contributing to the stabilization of the β-hairpin loop. nih.gov

The identification of these specific protein-ligand interactions is invaluable for understanding the mechanism of inhibition and for the rational design of future antiviral agents targeting the HCV NS5B polymerase.

Binding Site Analysis and Design Implications

This compound is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. Unlike nucleoside inhibitors that target the enzyme's active site, this compound binds to a distinct allosteric pocket known as the palm I site. This binding is non-competitive with respect to nucleotide substrates. drugbank.comnih.govwikipedia.org

The interaction of this compound with the palm I domain induces a significant conformational change in the polymerase. drugbank.comnih.gov This structural alteration prevents the enzyme from adopting the active conformation required for RNA synthesis, effectively halting the replication of the viral genome. drugbank.comnih.govwikipedia.org Molecular modeling and resistance studies indicate that this compound's binding stabilizes a β-hairpin loop within the thumb domain, locking the polymerase in an auto-inhibitory state.

Analysis of the binding site has been largely informed by in vitro resistance selection studies. These studies have identified several amino acid substitutions within the NS5B polymerase that confer reduced susceptibility to this compound. These resistance-associated substitutions (RASs) highlight key residues that are critical for drug-target interaction. The location of these RASs provides a map of the inhibitor's binding pocket.

Table 1: Key Amino Acid Substitutions Conferring Resistance to this compound in HCV Genotype 1

Amino Acid SubstitutionHCV GenotypeLevel of Resistance ConferredImplication for Binding Site Interaction
C316Y1bHigh (e.g., >1,500-fold)Critical contact point within the palm I binding pocket.
M414T/V1a/1bModerate to HighContributes to the hydrophobic environment of the binding pocket.
Y448H/C1a/1bModerateLikely involved in shaping the pocket or direct drug interaction.
S556G1aModerateA frequently observed substitution that alters the conformation of the binding site.
D559G1a/1bModerateAffects the flexibility or electrostatic environment of the palm domain.

This table summarizes key findings from in vitro resistance profiling studies. The level of resistance can vary based on the specific amino acid change and the viral strain.

A major design implication derived from the binding site analysis is this compound's limited genotypic spectrum. The allosteric palm I binding site is not highly conserved across different HCV genotypes. drugbank.comnih.gov This poor conservation is the primary reason why this compound's potent antiviral activity is restricted to HCV genotype 1, and it lacks clinically significant activity against other genotypes. drugbank.com This characteristic necessitates its use in combination with other direct-acting antivirals to broaden the spectrum of activity and overcome resistance.

Preclinical Safety Pharmacology and Toxicology Research

The nonclinical safety of this compound was evaluated through a series of in vitro and in vivo studies conducted in various animal models prior to human trials. These studies were designed to identify potential target organs for toxicity and to establish a safety margin.

Safety Pharmacology

General Toxicology

Repeat-dose toxicology studies were conducted in animals to assess the potential for organ toxicity following prolonged exposure. These studies revealed a favorable safety profile with few primary target organs identified. A notable finding was observed in a 6-month study in rats, which showed inflammation of the ileum. However, widespread organ toxicity was not a feature of the preclinical profile of this compound.

Genotoxicity

This compound was evaluated for its potential to cause genetic mutations or chromosomal damage through a standard battery of in vitro and in vivo genotoxicity assays. The results from these assays were uniformly negative, indicating that this compound is not genotoxic.

Carcinogenicity

To assess carcinogenic potential, this compound was tested in a 6-month study using transgenic mice. rxlist.com Under the conditions of the study, there was no evidence of drug-related neoplastic lesions, even at the highest doses tested. rxlist.com A 2-year carcinogenicity study in rats also concluded that this compound was not carcinogenic. rxlist.com

Reproductive and Developmental Toxicology

The potential effects of this compound on fertility, embryo-fetal development, and pre- and postnatal development were investigated in animal studies. In embryo-fetal development studies conducted in rats and rabbits, this compound did not demonstrate any direct or indirect harmful effects at exposures significantly higher than those achieved at the recommended clinical dose. Studies in pregnant rats indicated that placental transfer of this compound was minimal. Furthermore, no adverse effects on fertility were observed.

Table 2: Summary of Preclinical Toxicology Findings for this compound

Study TypeSpeciesKey Findings
Repeat-Dose Toxicology RatInflammation of the ileum observed in a 6-month study. Otherwise, showed little in the way of organ toxicity.
Genotoxicity In vitro & In vivo assaysNegative in all assays; no evidence of mutagenic or clastogenic potential.
Carcinogenicity Transgenic MouseNo evidence of carcinogenicity in a 6-month study.
RatNo evidence of carcinogenicity in a 2-year study. rxlist.com
Reproductive & Developmental Toxicology Rat, RabbitNo evidence of direct or indirect harmful effects on embryo-fetal development. No effects on fertility were noted.

Future Directions and Emerging Research Avenues for Dasabuvir

Optimization of Dasabuvir-Containing Regimens

Optimization efforts for this compound-containing regimens primarily focus on enhancing efficacy, simplifying treatment, and expanding applicability to broader patient populations. Early in vitro studies demonstrated that combining DAAs targeting different HCV proteins, such as the combination of paritaprevir (B612276) (an NS3/4A protease inhibitor), ombitasvir (B612150) (an NS5A inhibitor), and This compound (B606944), showed additive and synergistic antiviral activity in cellular models, contributing to an improved resistance barrier compared to single DAAs. nih.gov This synergistic activity translated into high SVR rates in clinical trials, particularly for HCV genotype 1b, with the addition of ribavirin (B1680618) optimizing outcomes for genotype 1a. nih.gov

While initial studies focused on treatment-naïve patients without cirrhosis, subsequent research has demonstrated the effectiveness of this compound-containing regimens in diverse populations, including patients who previously failed antiviral therapy, those with compensated cirrhosis, post-liver transplant recipients, and individuals coinfected with HIV-1. nih.gov Future research avenues include exploring shorter treatment durations or ribavirin-free regimens for specific genotype 1 subgroups where high SVR rates can be maintained without these additions. hcplive.com Studies like the PEARL trials examined ribavirin-free regimens in genotype 1 patients, showing high SVR12 rates, although ribavirin appeared necessary for optimal treatment in genotype 1a patients without cirrhosis. hcplive.com Ongoing phase 3b trials, such as TOPAZ-I and TOPAZ-II, continue to assess the efficacy of this compound-containing regimens with or without ribavirin over 12 or 24 weeks in treatment-naïve or experienced patients with or without compensated cirrhosis. nih.govabbvie.com

Addressing Residual and Emerging Resistance

The emergence of resistance-associated substitutions (RASs) in the HCV NS5B protein is a key challenge addressed in ongoing research related to this compound. This compound, as a non-nucleoside inhibitor binding outside the NS5B active site, has a lower barrier to resistance compared to nucleoside inhibitors, and its binding sites are not highly conserved across all genotypes, limiting its activity primarily to genotype 1. drugbank.commdpi.com

Research has extensively characterized the predominant this compound NS5B RASs in genotype 1a viruses, including C316Y and S556G. nih.gov In genotype 1b, common RASs include C316Y and M414T. nih.gov These RASs are located in the palm I region of the NS5B polymerase, influencing the this compound binding pocket. nih.gov Studies have shown that baseline polymorphisms at certain NS5B positions can exist in treatment-naïve patients, and their presence may impact treatment outcomes. nih.govnih.gov For instance, baseline polymorphisms at C316, S368, M414, C445, or S556 were detected in a significant percentage of genotype 1b sequences in the AVIATOR study. nih.gov The combination of C316N plus S556G has been shown to confer substantial resistance to this compound in vitro. nih.gov

Future research aims to understand the clinical impact of these baseline and treatment-emergent RASs and to develop strategies to overcome them. This could involve designing novel drug combinations that retain activity against resistant variants or optimizing treatment duration and components based on the presence of specific RASs. Studies are also evaluating whether prior treatment failure with other NS5B inhibitors, such as Sofosbuvir (B1194449), impacts the efficacy of this compound-containing regimens. fda.gov

Novel Antiviral Strategies Integrating this compound

While current this compound use is primarily in combination with other DAAs targeting genotype 1, future research may explore integrating this compound into novel antiviral strategies. This could involve combinations with investigational DAAs with different mechanisms of action or higher resistance barriers, or potentially with host-targeting agents that interfere with cellular pathways essential for HCV replication. Although co-administration of this compound with other antivirals outside of its approved combination has not been widely studied and is not currently recommended, research into novel combinations could broaden its utility or improve outcomes in specific patient populations, such as those with complex treatment histories or resistance profiles. europa.eu

Beyond HCV, this compound has shown inhibitory activity against other flaviviruses, including Zika virus and West Nile virus, in in vitro studies, suggesting potential for repurposing or integration into broader antiviral strategies against emerging viral infections. mdpi.com Further research is needed to explore this potential and the mechanisms involved. mdpi.com

Computational Drug Design and Structure-Activity Relationship Studies

Computational approaches play a significant role in understanding this compound's interaction with its target and in the design of potential new antiviral compounds. In silico studies, such as molecular docking and molecular dynamics simulations, have been used to predict this compound's binding pose within the HCV NS5B polymerase, specifically at the palm-I site. nih.govtandfonline.com These studies help elucidate the interactions between this compound and residues in the binding pocket, including those associated with resistance. nih.govtandfonline.com

Structure-activity relationship (SAR) studies are crucial for optimizing the activity and properties of drug candidates. helmholtz-hips.de For this compound, computational mutation analysis on NS5B has revealed how specific mutations can alter this compound's conformation and binding energy, impacting its affinity for the polymerase. semanticscholar.orgresearchgate.net Some mutations decrease binding energy, while others may increase it, influencing the level of resistance. semanticscholar.orgresearchgate.net Future computational drug design efforts may focus on designing new this compound derivatives with improved affinity for NS5B, including variants with common resistance mutations, or exploring modifications to the this compound scaffold to overcome existing resistance mechanisms. semanticscholar.org Chemoinformatic approaches are also being used to design and profile this compound derivatives as potential inhibitors of other viral targets, such as the RNA-dependent RNA polymerase of Zika virus. researchgate.net

Host Factor Interactions in this compound Efficacy and Resistance

The interplay between HCV and host cellular factors can influence the effectiveness of antiviral therapy, including this compound. While this compound directly targets the viral NS5B polymerase, host proteins and pathways are involved in the HCV replication cycle and drug metabolism and transport. Research into host factor interactions could identify cellular targets that, when modulated, might enhance this compound's antiviral activity or counteract resistance mechanisms.

For instance, host factors involved in the processing or function of the NS5B protein could potentially impact this compound binding or the efficiency of viral RNA synthesis. Additionally, host transporters or metabolic enzymes could affect intracellular this compound concentrations, influencing its efficacy. While the provided search results did not yield specific detailed research findings on host factor interactions directly impacting this compound efficacy or resistance, this remains a relevant area for future investigation in understanding the complex environment in which the drug operates.

Advanced Pharmacokinetic/Pharmacodynamic Modeling for Optimized Regimens

Advanced pharmacokinetic (PK) and pharmacodynamic (PD) modeling techniques are valuable tools for optimizing drug regimens and predicting treatment outcomes. PK models describe the absorption, distribution, metabolism, and excretion of a drug, while PD models characterize the relationship between drug concentration and its effect on the virus. arxiv.orgnih.gov Integrating PK and PD data allows for a more comprehensive understanding of drug action and can inform the selection of optimal dosing regimens. arxiv.orgnih.govmdpi.com

Population PK models have been developed for the components of this compound-containing regimens, including this compound itself, using data from clinical studies. researchgate.net These models assess factors influencing drug exposure and evaluate potential drug-drug interactions. researchgate.net While some covariates like age, sex, and body weight were found to be associated with this compound exposure, their effects were generally modest and did not necessitate dose adjustments in the studied genotype 1 population. researchgate.net

Future research can utilize advanced PK/PD modeling to:

Predict optimal this compound exposures required for maximal viral suppression across different patient populations and genotypes.

Evaluate the impact of potential drug-drug interactions with newly developed or co-administered medications.

Inform the design of shortened or personalized treatment regimens based on predicted viral response.

Understand the PK/PD drivers of resistance emergence and potentially design regimens to mitigate this risk.

These modeling efforts contribute to a more rational approach to treatment optimization beyond empirical observations.

Long-Term Virologic and Clinical Outcomes in Treated Populations

Evaluating the long-term virologic and clinical outcomes in patients treated with this compound-containing regimens is crucial for understanding the durability of the antiviral response and the impact on liver disease progression. Achieving sustained virologic response (SVR), defined as undetectable HCV RNA at a specific time point after completing therapy, is the primary goal of HCV treatment and is associated with significant long-term health benefits. drugbank.com

Studies have demonstrated high SVR rates with this compound-containing regimens in various genotype 1 patient populations, including those with compensated cirrhosis. nih.govabbvie.comahdbonline.com Long-term follow-up studies, such as the ongoing TOPAZ-I and TOPAZ-II trials, are assessing outcomes up to 5 years post-treatment to evaluate the durability of SVR and the impact on liver disease progression and clinical events like hepatic decompensation and hepatocellular carcinoma (HCC). nih.govabbvie.com

Q & A

Q. What experimental approaches are used to validate dasabuvir’s antiviral activity against EV-A71 and CVA10?

Researchers employ a combination of in vitro assays to assess antiviral efficacy:

  • qPCR quantifies viral RNA load reduction .
  • TCID50 assay measures infectious viral titers post-treatment .
  • Immunofluorescence staining visualizes viral antigen suppression in infected cells .
  • Western blot confirms inhibition of viral protein expression (e.g., EV-A71 VP1) . Dose-response curves are generated to establish EC50 values, ensuring reproducibility across cell lines like Huh-7 and Caco-2 .

Q. How is this compound’s mechanism of action against HCV characterized?

this compound acts as a non-nucleoside inhibitor (NNI) of HCV NS5B RNA-dependent RNA polymerase (RdRp), binding to the palm domain to induce conformational changes that block RNA elongation . Key methodologies include:

  • Recombinant NS5B enzyme assays (IC50: 2.2–10.7 nM for genotype 1) .
  • Subgenomic replicon systems (EC50: 1.8 nM for genotype 1b) .
  • Resistance profiling to identify mutations (e.g., C316Y, M414T) that reduce binding affinity .

Q. What analytical methods ensure this compound’s stability and quantify its pharmacokinetics?

  • HPLC-DAD with regression analysis (LoD: 0.15 µg/mL) detects degradation products under stress conditions (e.g., alkaline hydrolysis) .
  • UPLC-MS/MS quantifies this compound and metabolites (e.g., M1) in plasma, with C13D3-dasabuvir as an internal standard .
  • Protein binding assays (99.5% plasma protein binding) and CYP phenotyping (CYP2C8/CYP3A4 metabolism) inform hepatic clearance pathways .

Advanced Research Questions

Q. How do NS5B mutations impact this compound’s binding affinity, and how can this be modeled computationally?

Mutations like C445F and A553V disrupt hydrogen bonding with Asn291 and hydrophobic interactions in the palm domain, reducing this compound’s efficacy . Computational approaches include:

  • Molecular docking (e.g., AutoDock Vina) to compare binding scores of wild-type vs. mutant NS5B .
  • Molecular dynamics simulations to assess conformational stability of drug-protein complexes .
  • Free energy calculations (MM-PBSA/GBSA) quantify mutation-induced affinity changes .

Q. What strategies mitigate resistance when repurposing this compound for non-HCV viruses (e.g., EV-A71, dengue)?

  • Virtual screening identifies this compound’s off-target potential by docking against viral RdRps (e.g., DENV NS5) .
  • Plaque reduction assays (e.g., 1 µM this compound reduces DENV plaques by >50%) validate cross-viral activity .
  • Combination therapy with protease/NS5A inhibitors (e.g., ombitasvir) minimizes resistance via multi-target suppression .

Q. How are this compound’s anti-inflammatory effects quantified in viral infection models?

  • qPCR/ELISA measures cytokine suppression (e.g., MCP-1, TNF-α, RANTES) in THP-1 macrophages post-EV-A71 infection .
  • Flow cytometry assesses immune cell activation (e.g., CD14+/CD86+ monocytes) in co-culture systems .
  • Transcriptomics (RNA-seq) identifies NF-κB/STAT3 pathway modulation .

Q. What methodologies optimize this compound-containing regimens for hepatic impairment?

  • Population PK modeling adjusts dosing in Child-Pugh (CP) classes:
  • CP-A : No adjustment (AUC similar to healthy subjects).
  • CP-B/C : Contraindicated due to 325% AUC increase from reduced CYP2C8 activity .
    • Unbound drug monitoring via equilibrium dialysis corrects for hypoalbuminemia in cirrhosis .

Q. How are this compound’s metabolites characterized, and what is their clinical relevance?

  • Metabolite M1 (21% of dose) forms via tert-butyl hydroxylation, retaining antiviral activity (EC50: 3.4 nM for HCV) .
  • LC-radiometric detection tracks [14C]-labeled metabolites in excreta (94.4% fecal excretion) .
  • Reactive metabolite screening (e.g., glutathione trapping) assesses hepatotoxicity risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dasabuvir
Reactant of Route 2
Reactant of Route 2
Dasabuvir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.